molecular formula C9H10O2 B181350 3,4-Dimethylbenzoic acid CAS No. 619-04-5

3,4-Dimethylbenzoic acid

Cat. No. B181350
CAS RN: 619-04-5
M. Wt: 150.17 g/mol
InChI Key: OPVAJFQBSDUNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylbenzoic acid is a dimethylbenzoic acid in which the two methyl groups are located at positions 3 and 4 . It is a white to beige crystalline powder .


Synthesis Analysis

The synthesis process of 3,4-dimethylbenzoic acid involves the reaction of o-xylene with potassium permanganate in the presence of sulfuric acid. The resulting product is then treated with hydrochloric acid to obtain the final compound .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethylbenzoic acid is C9H10O2 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

3,4-Dimethylbenzoic acid acts as a product of dimethylbenzoate metabolism by Rhodococcus rhodochrous N75 .


Physical And Chemical Properties Analysis

3,4-Dimethylbenzoic acid is a white to beige crystalline powder . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Use as a Reagent for Potent TTR Amyloidogenesis Inhibitors

  • Scientific Field : Biochemistry
  • Summary of Application : 4-hydroxy-3,5-dimethylbenzoic acid, a derivative of 3,4-Dimethylbenzoic acid, is used as a reagent for potent TTR amyloidogenesis inhibitors . It plays an important role as an intermediate in agrochemicals and dyestuffs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Use in the Synthesis of Rare Earth Complexes

  • Scientific Field : Inorganic Chemistry
  • Summary of Application : 3,4-Dimethylbenzoic acid (3,4-DMHBA) is used in combination with 5,5′-dimethyl-2,2′-bipyridine (5,5′-DM-2,2′-bipy) and rare earth nitrate to synthesize novel complexes .
  • Methods of Application : The synthesis occurs under room-temperature conditions .
  • Results or Outcomes : The combination results in two novel complexes formulated as [Ho(3,4-DMBA)3(5,5′-DM-2,2′-bipy)(H2O)] and [La(3,4-DMBA)3(3,4-DMHBA)(5,5′-DM-2,2′-bipy)]2 .

Intermediate in the Synthesis of Other Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : 3,4-Dimethylbenzoic acid is used as an intermediate in the synthesis of other compounds .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Corrosion Inhibitor in the Oil and Gas Industry

  • Scientific Field : Industrial Chemistry
  • Summary of Application : 3,4-Dimethylbenzoic acid is used as a corrosion inhibitor in the oil and gas industry .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Raw Material for Fragrances and Flavors

  • Scientific Field : Food Chemistry and Perfumery
  • Summary of Application : 3,4-Dimethylbenzoic acid is used as a raw material for fragrances and flavors .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Safety And Hazards

3,4-Dimethylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

3,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVAJFQBSDUNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060693
Record name 3,4-Dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.129 mg/mL
Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,4-Dimethylbenzoic acid

CAS RN

619-04-5
Record name 3,4-Dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4-Dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2TCZ088AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 °C
Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

FIG. 9 demonstrates the formation of 3,4-dimethylbenzyl alcohol commenced immediately. The formation of 3,4-dimethylbenzaldehyde commenced after 2 hours. 11 hours after starting the fed-batch culture, another 1% (v/v) of pseudocumene was added. However, only some of this substrate was now converted. The end concentration of 3,4-dimethylbenzylaldehyde was 113 mM. When the biotransformation was stopped, the pseudocumene and 3,4-dimethylbenzyl alcohol concentrations were 65 mM. Virtually no 3,4-dimethylbenzoic acid was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3,4-dimethylbenzylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylbenzoic acid
Reactant of Route 2
3,4-Dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3,4-Dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3,4-Dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3,4-Dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3,4-Dimethylbenzoic acid

Citations

For This Compound
499
Citations
HM Ye, N Ren, JJ Zhang, SJ Sun, JF Wang - Structural Chemistry, 2010 - Springer
A new series of lanthanide complexes [Ln(3,4-DMBA) 3 phen] 2 [Ln(III) = Nd(1), Sm(2), Tb(3) and Dy(4), 3,4-DMBA = 3,4-dimethylbenzoate, phen = 1,10-phenanthroline] have been …
Number of citations: 18 link.springer.com
MM Zhu, N Ren, JJ Zhang… - Applied Organometallic …, 2018 - Wiley Online Library
Three novel lanthanide complexes [Er (3,4‐DMBA) 3 (5,5′‐DM‐2,2′‐bipy)(H 2 O)] (1); [Tb 2 (3,4‐DMBA) 6 (5,5′‐DM‐2,2′‐bipy) 2 (H 2 O)] (2); [Eu (3,4‐DMBA) 3 (3,4‐DMHBA)(5,5…
Number of citations: 18 onlinelibrary.wiley.com
MM Zhu, Z Zhang, N Ren, SP Wang, JJ Zhang - Inorganica Chimica Acta, 2019 - Elsevier
A series of ternary mononuclear complexes Ln(3,4-DMBA) 3 (terpy)(H 2 O), (Ln = Er (1), Ho (2)) and ternary dinuclear complexes [Ln(3,4-DMBA) 3 (terpy)(H 2 O)] 2 (Ln = Pr (3), Eu (4)) (3…
Number of citations: 12 www.sciencedirect.com
G Baggi, S Bernasconi… - FEMS microbiology letters, 1996 - academic.oup.com
Pseudomonas putida strain DMB capable of growing on 3,4-dimethylbenzoic acid as the only C and energy source was isolated by enrichment techniques. It does not utilize for growth …
Number of citations: 1 academic.oup.com
PP Shen, N Ren, JJ Zhang, LN Geng, SP Wang… - Journal of Thermal …, 2018 - Springer
Two lanthanide complexes [La(3,4-DMBA) 3 ] n (1) and [Tb(3,4-DMBA) 3 (DIPY) 2 ] 2 (2) (where 3,4-DMBA = 3,4-dimethylbenzoate, DIPY = 2,2′-bipyridine) have been synthesized and …
Number of citations: 6 link.springer.com
MM Zhu, N Ren, JJ Zhang - Journal of Thermal Analysis and Calorimetry, 2019 - Springer
The combination of 3,4-dimethylbenzoic acid (3,4-DMHBA) and 5,5′-dimethyl-2,2′-bipyridine (5,5′-DM-2,2′-bipy) with rare earth nitrate under the room-temperature conditions …
Number of citations: 2 link.springer.com
JY Zhao, N Ren, YY Zhang, K Tang, JJ Zhang - Frontiers in Chemistry, 2021 - frontiersin.org
Frontiers | Five Dinuclear Lanthanide Complexes Based on 2,4-dimethylbenzoic Acid and 5,5′-dimethy-2,2′-bipyridine: Crystal Structures, Thermal Behaviour and Luminescent …
Number of citations: 1 www.frontiersin.org
R Świercz, W Wąsowicz, W Majcherek - Pol J Environ Stud, 2005 - pjoes.com
The objective of our study was to estimate metabolites of pseudocumene in the lung, liver, kidney and urine of rats after single and repeated inhalation exposure. Male Wistar rats were …
Number of citations: 3 www.pjoes.com
L Ying-Ying, R Ning, W Shu-Ping, Z Jian-Jun - Inorganica Chimica Acta, 2020 - Elsevier
Six new binuclear lanthanide complexes [Ln(2,4-DMBA)3(terpy)(H2O)]2 (Ln = Eu (1), La (2), Pr (3), Nd (4), Sm (5), Gd (6)) (2,4-DMBA = 2,4-dimethylbenzoate; terpy = 2,2:6′,2″-…
Number of citations: 10 www.sciencedirect.com
JZ Huo, S Aldous, K Campbell, N Davies - Xenobiotica, 1989 - Taylor & Francis
1. Single doses of 1,2,4-trimethylbenzene (124TMB) or 14 C-124TMB were administered orally to rats for metabolism and distribution studies. 2. C-124TMB was rapidly and widely …
Number of citations: 28 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.